molecular formula C24H39NO4 B13836482 (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide

Cat. No.: B13836482
M. Wt: 405.6 g/mol
InChI Key: LBDAFMASECPAPO-GJWNNSPJSA-N
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Description

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide (Z,Z)-5,11-Eicosadienoic Acid is a polyunsaturated fatty acid, while N-Hydroxysuccinimide is commonly used in bioconjugation techniques due to its ability to form stable amide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with N-Hydroxysuccinimide. This reaction can be catalyzed by carbodiimides such as N,N’-Dicyclohexylcarbodiimide (DCC) or N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable solvent like dichloromethane or dimethylformamide. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the formation of stable amide bonds through nucleophilic substitution reactions. The N-Hydroxysuccinimide ester acts as an activating group, facilitating the reaction with nucleophiles such as amines. This results in the formation of amide-linked conjugates, which can be used for various applications, including bioconjugation and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is unique due to the combination of a polyunsaturated fatty acid with an N-Hydroxysuccinimide ester. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C24H39NO4

Molecular Weight

405.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate

InChI

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15-

InChI Key

LBDAFMASECPAPO-GJWNNSPJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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